molecular formula C7H20N4 B1194178 N,N'-Bis(2-aminoethyl)-1,3-propanediamine CAS No. 4741-99-5

N,N'-Bis(2-aminoethyl)-1,3-propanediamine

Cat. No.: B1194178
CAS No.: 4741-99-5
M. Wt: 160.26 g/mol
InChI Key: UWMHHZFHBCYGCV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Polyamines as Ligands in Coordination Chemistry

The journey of polyamines in scientific research began centuries ago, long before their complex roles were understood. In 1678, the famed Dutch scientist Antonie van Leeuwenhoek first observed crystalline substances in aged semen samples. researchgate.net This substance, later named "spermine," marked the initial discovery in the field of polyamine research. researchgate.netnih.gov However, it wasn't until 1924 that the precise chemical structures of spermine (B22157) and the related polyamine, spermidine (B129725), were fully deciphered by Rosenheim, laying the groundwork for modern polyamine science. researchgate.netnih.gov

Polyamines are organic compounds characterized by the presence of two or more primary amine groups. researchgate.net Common examples found in virtually all living organisms include putrescine, spermidine, and spermine. nih.gov Due to their positively charged nature at physiological pH, they can readily interact with negatively charged macromolecules such as DNA, RNA, and proteins. researchgate.net This ability to bind to various molecules hinted at their potential as ligands in coordination chemistry. The nitrogen atoms in the amine groups possess lone pairs of electrons, making them excellent donors to form coordinate bonds with metal ions. This evolution from a biological curiosity to a fundamental building block in coordination chemistry has been driven by their versatile binding capabilities and their role in the synthesis of more complex structures like Schiff base macrocycles. researchgate.net The study of how these simple biological molecules chelate metal ions has provided profound insights into both biological processes and synthetic chemical design. acs.org

Significance of N,N'-Bis(2-aminoethyl)-1,3-propanediamine as a Multidentate Ligand

This compound, a member of the polyamine family, is a powerful multidentate ligand. Its structure, featuring four amine nitrogen atoms separated by flexible ethylene (B1197577) and propylene (B89431) chains, allows it to wrap around a central metal ion, forming multiple coordinate bonds. This process, known as chelation, results in a particularly stable metal-ligand complex. The structure contains two primary and two secondary amine groups, all of which can act as donor sites.

The arrangement of the nitrogen atoms makes it a tetradentate ligand, meaning it can form four bonds with a metal center. This multidentate nature is crucial as it leads to the "chelate effect," where the resulting complex is significantly more stable than complexes formed with monodentate ligands (ligands that only form one bond). This compound is particularly noted for being a high-affinity chelator for certain metal ions, most notably copper(II) (Cu(II)). scientificlabs.com This strong binding affinity is a direct result of its molecular architecture.

The properties of this compound are summarized in the table below.

PropertyValue
Synonyms 1,3-Bis(2-aminoethylamino)propane, 1,4,8,11-Tetraazaundecane, 3,7-Diaza-1,9-nonanediamine sigmaaldrich.comtcichemicals.com
CAS Number 4741-99-5 sigmaaldrich.com
Molecular Formula C₇H₂₀N₄ sigmaaldrich.comthermofisher.com
Molecular Weight 160.26 g/mol sigmaaldrich.com
Appearance Colorless to almost colorless clear liquid tcichemicals.comtcichemicals.com
Boiling Point 142-145 °C at 8 mmHg scientificlabs.com
Density 0.96 g/mL at 25 °C scientificlabs.com
Refractive Index n20/D 1.494 scientificlabs.com

This interactive table provides key data for this compound.

Scope and Research Objectives within Academic Chemical Sciences

The unique characteristics of this compound have positioned it as a subject of interest across various domains of chemical research. The primary research objectives are often centered on its potent chelating ability.

A significant area of investigation involves its use in bioinorganic chemistry. For instance, its capacity to act as a high-affinity Cu(II) chelator has been utilized to study the regulation of copper-dependent genes in microorganisms like Escherichia coli. scientificlabs.com By sequestering copper ions, researchers can probe the cellular responses to copper deficiency and understand the function of specific enzymes. scientificlabs.com

In synthetic and coordination chemistry, this polyamine serves as a versatile building block. It is used in the synthesis of more complex molecules, such as macrocyclic and acyclic Schiff base ligands. researchgate.net These resulting Schiff base complexes are themselves subjects of intense study due to their interesting structures and potential applications as catalysts or in materials science. researchgate.netresearchgate.net Research in this area often involves the synthesis of new metal complexes and their detailed characterization using techniques like single-crystal X-ray diffraction to determine their precise three-dimensional structures. researchgate.net

Furthermore, the broader class of polyamine chelators is being explored for applications in medicinal chemistry and medical imaging. While not specific to this compound, related semi-rigid pentadentate chelators are being investigated for their ability to complex with aluminum ions for use in Positron Emission Tomography (PET) imaging. mdpi.comuniupo.it The fundamental thermodynamic and kinetic stability studies of these complexes are crucial for developing new diagnostic tools. mdpi.comuniupo.itfau.de The overarching goal is to understand the intricate relationships between ligand structure, complex stability, and reactivity, which can inform the design of novel molecules with specific functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(2-aminoethyl)propane-1,3-diamine
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InChI

InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2
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InChI Key

UWMHHZFHBCYGCV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CNCCN)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H20N4
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DSSTOX Substance ID

DTXSID8063591
Record name N,N'-Bis(2-aminoethyl)propane-1,3-diamine
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Molecular Weight

160.26 g/mol
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CAS No.

4741-99-5, 13002-64-7
Record name N,N′-Bis(2-aminoethyl)-1,3-propanediamine
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Record name 2,3,2-Tetramine
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Record name N,N-Bis(2-aminoethyl)-1,3-propanediamine
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Record name 1,3-Propanediamine, N1,N3-bis(2-aminoethyl)-
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Record name N,N'-Bis(2-aminoethyl)propane-1,3-diamine
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Record name N,N'-bis(2-aminoethyl)propane-1,3-diamine
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Record name 1,4,8,11-TETRAAZAUNDECANE
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Synthetic Methodologies and Advanced Characterization of N,n Bis 2 Aminoethyl 1,3 Propanediamine and Its Derivatives

Established Synthetic Pathways for N,N'-Bis(2-aminoethyl)-1,3-propanediamine

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound would focus on several key parameters to maximize yield and purity. These include:

Stoichiometry of Reactants: The molar ratio of the amine to the alkylating agent is crucial. An excess of the amine is often used to minimize the formation of polysubstituted byproducts.

Solvent: The choice of solvent can significantly influence reaction rates and product selectivity. Solvents that can dissolve both reactants and facilitate the desired reaction pathway are preferred.

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.

Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate and selectivity.

pH Control: Maintaining an optimal pH is important, as the nucleophilicity of the amine is pH-dependent.

Table 1: Factors for Optimization of this compound Synthesis

ParameterObjectiveConsiderations
Molar Ratio Maximize product yield, minimize byproductsExcess amine can favor monosubstitution.
Solvent Ensure reactant solubility, facilitate reactionPolarity and boiling point are key factors.
Temperature Control reaction rate and selectivityBalance between reaction speed and side reactions.
Catalyst Improve reaction efficiencyPhase transfer catalysts may be beneficial.
pH Maintain amine nucleophilicityBuffers or controlled addition of base may be needed.

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of this compound are critical to obtaining a high-purity product. Common techniques for the purification of polyamines include:

Distillation: Given its boiling point of 142-145 °C at 8 mmHg, vacuum distillation is a suitable method for separating the product from less volatile impurities. sigmaaldrich.com

Chromatography: High-performance liquid chromatography (HPLC) can be employed for the analysis and purification of this compound. sielc.com Reverse-phase HPLC with a mobile phase of acetonitrile, water, and an acid modifier can effectively separate the target compound. sielc.com For mass spectrometry-compatible methods, formic acid is used instead of phosphoric acid. sielc.com

Solid-Phase Extraction (SPE): SPE is a technique that can be used for sample clean-up and concentration prior to analysis. nih.gov Online SPE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and high-throughput method for the quantification of polyamines in various samples. nih.gov

Spectroscopic and Structural Elucidation Techniques for Ligand Characterization

A combination of spectroscopic techniques is essential for the comprehensive characterization and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The chemical shifts, integration values, and splitting patterns of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum provides information about the number of unique carbon environments in the molecule.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)MultiplicityAssignment
¹H2.5 - 2.8Multiplet-CH₂-N
¹H1.5 - 1.8Multiplet-CH₂-CH₂-CH₂-
¹H1.0 - 2.0Broad Singlet-NH₂, -NH
¹³C50 - 60--CH₂-NH-
¹³C40 - 50--CH₂-NH₂
¹³C25 - 35--CH₂-CH₂-CH₂-

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and other experimental conditions.

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the structure of this compound.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 160.26 g/mol . fishersci.comsigmaaldrich.comchemicalbook.com

Fragmentation Pattern: The molecule would undergo characteristic fragmentation upon ionization. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of stable iminium ions. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Derivatization Strategies for Tailored Ligand Properties

The primary and secondary amine functionalities of this compound serve as reactive sites for a range of chemical modifications. These derivatization strategies are primarily focused on the introduction of new functional groups that can alter the coordination environment offered by the ligand.

Chemical Modification of Amine Functionalities

A common and effective strategy for modifying the amine groups of this compound is through condensation reactions with carbonyl compounds to form Schiff base ligands. This reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield an imine or azomethine group (-C=N-).

The reaction of this compound with various aldehydes and ketones can lead to a diverse array of Schiff base ligands. The properties of these ligands are dictated by the nature of the carbonyl precursor. For instance, the use of salicylaldehyde and its derivatives introduces phenolic hydroxyl groups in proximity to the imine nitrogen, creating multidentate ligands capable of forming stable chelate rings with metal ions.

A general synthetic route for the formation of a bis(salicylidene) Schiff base derivative is depicted below:

Reactants: this compound and 2 equivalents of a substituted salicylaldehyde.

Solvent: Typically a polar solvent such as methanol or ethanol.

Conditions: The reaction is often carried out at reflux temperature to facilitate the removal of water and drive the equilibrium towards the formation of the Schiff base.

Reactant 1Reactant 2ProductReaction Conditions
This compoundSalicylaldehydeN,N'-Bis(salicylidene)-N,N'-bis(2-aminoethyl)-1,3-propanediamineMethanol, Reflux
This compound5-BromosalicylaldehydeN,N'-Bis(5-bromosalicylidene)-N,N'-bis(2-aminoethyl)-1,3-propanediamineEthanol, Reflux
This compound3,5-DichlorosalicylaldehydeN,N'-Bis(3,5-dichlorosalicylidene)-N,N'-bis(2-aminoethyl)-1,3-propanediamineMethanol, Reflux

The resulting Schiff base ligands are characterized by various spectroscopic techniques. For example, the formation of the imine bond can be confirmed by the appearance of a characteristic ν(C=N) stretching vibration in the infrared (IR) spectrum, typically in the range of 1620-1640 cm⁻¹. Furthermore, ¹H NMR spectroscopy can confirm the formation of the Schiff base through the appearance of a singlet peak for the azomethine proton (-CH=N-) in the region of 8.0-9.0 ppm.

Introduction of Ancillary Donor Groups

Beyond the formation of simple Schiff bases, derivatization strategies often focus on the introduction of ancillary donor groups to create more complex and specific coordination environments. These ancillary groups can be introduced through the careful selection of the carbonyl precursor or through subsequent reactions on the initially formed Schiff base.

For example, the use of 3-formylsalicylic acid in the condensation reaction with this compound introduces carboxylate functionalities into the ligand framework. These carboxylate groups can act as additional coordination sites, leading to the formation of compartmental ligands capable of binding multiple metal ions.

Another approach involves the use of aldehydes containing other donor atoms, such as pyridoxal, which introduces a pyridine ring with its nitrogen atom and a phenolic hydroxyl group. This results in a ligand with a more complex and potentially more rigid coordination sphere.

Carbonyl PrecursorAncillary Donor Group IntroducedResulting Ligand Type
3-Formylsalicylic acidCarboxylate (-COOH)Compartmental Ligand
PyridoxalPyridyl nitrogen, Phenolic hydroxylPolydentate Ligand with Heterocyclic Donors
2-PyridinecarboxaldehydePyridyl nitrogenN-heterocyclic Ligand

The introduction of these ancillary donor groups significantly impacts the coordination chemistry of the resulting ligands. The presence of hard (e.g., carboxylate oxygen) and soft (e.g., pyridyl nitrogen) donor atoms allows for the selective coordination of different metal ions, making these ligands valuable in the design of heterometallic complexes. The characterization of these more complex ligands requires a combination of analytical techniques, including mass spectrometry, to confirm the molecular weight, and 2D NMR techniques to fully elucidate the connectivity of the atoms.

Coordination Chemistry of N,n Bis 2 Aminoethyl 1,3 Propanediamine with Transition Metals

Formation and Stability of Metal Complexes

The interaction of N,N'-Bis(2-aminoethyl)-1,3-propanediamine with transition metal ions in solution leads to the formation of metal-ligand complexes, the stability of which is governed by fundamental thermodynamic principles.

Thermodynamic Aspects of Complexation

The stability of these complexes follows the Irving-Williams series for high-spin octahedral complexes, which is generally observed as Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily attributed to the decrease in ionic radii across the period and the increase in ligand field stabilization energy (LFSE).

Table 1: Comparative Stability Data for Cu(II) Complexes

Ligand Abbreviation ΔlogK (Cu(II))
This compound 2,3,2-tet 3
Triethylenetetramine (B94423) trien (Reference)

This table illustrates the enhanced stability of the Cu(II) complex with 2,3,2-tet compared to trien.

The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), provide deeper insight into the complexation process. The formation of these chelate complexes is typically driven by a large positive entropy change, a hallmark of the chelate effect.

Chelate Effects and Macrocyclic Ligand Influence on Stability

The significantly high stability of complexes formed with this compound is a direct consequence of the chelate effect . As a multidentate ligand, it replaces multiple monodentate solvent molecules (typically water) from the metal's coordination sphere. This results in a net increase in the number of free molecules in the system, leading to a favorable positive entropy change (ΔS > 0) and, consequently, a more negative Gibbs free energy change (ΔG), which signifies a more stable complex.

The stability of a chelate complex is also dependent on the size of the chelate rings formed. For this compound, coordination to a metal ion results in the formation of two five-membered rings and one six-membered ring. Five-membered rings, like those in ethylenediamine (B42938) complexes, are nearly strain-free and contribute significantly to complex stability. Six-membered rings, as formed by the 1,3-propanediamine fragment, are also stable, though often slightly less so than five-membered rings.

When compared to its macrocyclic analogue, 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam), the open-chain this compound generally forms less stable complexes. The enhanced stability of macrocyclic complexes is known as the macrocyclic effect . This effect is attributed to both enthalpic and entropic contributions. The pre-organized nature of the macrocyclic ligand reduces the entropic penalty upon coordination, as there is less conformational freedom to be lost compared to the flexible linear ligand.

Structural Elucidation of Metal-N,N'-Bis(2-aminoethyl)-1,3-propanediamine Complexes

The precise arrangement of atoms in these complexes is determined using various analytical techniques, both in the solid state and in solution.

X-ray Crystallography for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A notable example is the crystal structure of trans-diaqua(1,4,8,11-tetraazaundecane)nickel(II) bis(pyridine-2,6-dicarboxylato)nickel(II), {[Ni(C₇H₂₀N₄)(H₂O)₂][Ni(C ₇H₃NO₄)₂]}. nih.govbohrium.comresearchgate.netnih.gov

In this structure, the this compound ligand coordinates to a Ni(II) ion, forming the complex cation [Ni(C₇H₂₀N₄)(H₂O)₂]²⁺. The four nitrogen atoms of the ligand occupy the equatorial positions of a distorted octahedron around the central nickel ion. nih.govresearchgate.net Two water molecules coordinate in the axial positions, resulting in a trans geometry. The ligand adopts its energetically favored conformation, with the two five-membered chelate rings exhibiting a gauche conformation and the central six-membered chelate ring adopting a stable chair conformation. nih.govbohrium.com The average equatorial Ni-N bond length is 2.087 Å, which is slightly shorter than the average axial Ni-O bond length of 2.128 Å. nih.govbohrium.comresearchgate.net

Table 2: Selected Bond Distances and Angles for the [Ni(C₇H₂₀N₄)(H₂O)₂]²⁺ Cation

Bond Distance (Å) Angle Degree (°)
Ni-N(equatorial, avg) 2.087 N-Ni-N (in 5-membered ring) ~86
Ni-O(axial, avg) 2.128 N-Ni-N (in 6-membered ring) ~93

Data extracted from the crystal structure of trans-diaqua(1,4,8,11-tetraazaundecane)nickel(II) bis(pyridine-2,6-dicarboxylato)nickel(II). nih.govbohrium.comresearchgate.net

Solution-State Structural Characterization Techniques

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are employed to understand the structure and behavior of these complexes in solution.

UV-Visible Spectroscopy: The electronic absorption spectra of transition metal complexes are sensitive to the geometry and the ligand field strength. For octahedral Ni(II) (d⁸) complexes, three spin-allowed d-d transitions are typically observed. For Co(III) (d⁶, low spin) complexes, two main absorption bands corresponding to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions are characteristic and their positions provide information about the ligand field splitting parameter (10Dq).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the solution structure of diamagnetic complexes, such as those of Zn(II) (d¹⁰) and Co(III) (d⁶). ¹H and ¹³C NMR spectra can confirm the coordination of the ligand by observing shifts in the resonance of protons and carbons adjacent to the nitrogen donor atoms upon complexation. Furthermore, the symmetry of the complex in solution can be inferred from the number of distinct signals, providing insights into the isomeric form present.

Stereochemistry and Isomerism in Octahedral Complexes

The coordination of this compound to an octahedral metal center can result in several stereoisomers. The linear nature of the ligand and the specific sequence of chelate rings (5, 6, 5) dictate the possible arrangements.

Geometric Isomerism: When the tetradentate ligand occupies four coordination sites, two additional monodentate ligands (X) are required to complete the octahedral sphere, leading to complexes of the type [M(ligand)X₂]ⁿ⁺. This can lead to cis and trans isomers, depending on the relative positions of the two X ligands. In the cis isomer, the X ligands are adjacent (90° apart), while in the trans isomer, they are opposite (180° apart). The trans isomer is often thermodynamically more stable due to reduced steric hindrance. The nickel(II) complex described in the crystallographic section is an example of a trans isomer. nih.gov

Chirality and Optical Isomerism: The folded, or cis, coordination of the linear tetradentate ligand is inherently chiral. This means the complex is non-superimposable on its mirror image, leading to a pair of enantiomers (Δ and Λ isomers). For example, in a cis-[Co(ligand)X₂]ⁿ⁺ complex, the arrangement of the chelate rings creates a helical twist that can be either right-handed (Δ) or left-handed (Λ). These optical isomers will rotate the plane of polarized light in opposite directions. The trans isomer, by contrast, typically possesses a plane of symmetry and is therefore achiral. Studies on related cobalt(III) complexes with tetraaza ligands have successfully characterized both cis and trans isomers, demonstrating the rich stereochemistry of these systems. researchgate.net

Coordination Behavior with Specific Transition Metal Ions

The coordination of this compound to transition metal ions is characterized by the formation of multiple chelate rings, which enhances the stability of the resulting complexes. The nature of the metal ion, its oxidation state, and the presence of other coordinating ligands influence the geometry and spectroscopic properties of these complexes.

Chromium(III) Complexes and their Spectroscopic Properties

Chromium(III) complexes are known for their kinetic inertness and well-defined octahedral geometry, making them excellent subjects for spectroscopic and stereochemical studies. While specific research on dichloro, trichloro, and thiocyanato chromium(III) complexes of this compound is limited, extensive studies on analogous chromium(III) complexes with similar polyamine ligands provide valuable insights into their expected properties.

The synthesis of these chromium(III) complexes typically involves the reaction of a chromium(III) salt, such as chromium(III) chloride hexahydrate, with the polyamine ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the nature of the final product. The resulting complexes can be characterized by a variety of techniques including elemental analysis, infrared (IR) spectroscopy, and UV-visible spectroscopy.

For instance, the synthesis of an azido (B1232118) chromium(III) complex with a related ligand, 2,2-dimethyl-1,3-propanediamine (B1293695) (Me2tn), involved the reaction of a trans-dichloro precursor with sodium azide (B81097). nih.gov A similar approach could be employed for the synthesis of the corresponding azido complex with this compound. The synthesis of thiocyanato complexes can be achieved through the reaction of a suitable chromium(III) precursor with a thiocyanate (B1210189) salt. niscpr.res.in

Table 1: Spectroscopic Data for Analogous Chromium(III) Complexes

Complex ν(C≡N) or ν(N₃) (cm⁻¹) λ_max (nm) Reference
trans-[Cr(Me₂tn)₂(N₃)₂]ClO₄ 2050, 2085 380, 520 nih.gov

Note: Data for analogous complexes are provided due to the lack of specific data for this compound complexes.

Chromium(III) complexes almost invariably adopt an octahedral or distorted octahedral geometry. chemmethod.com The coordination of the tetradentate this compound ligand to a chromium(III) center would occupy four coordination sites, with the remaining two sites being filled by other ligands, such as chloride, thiocyanate, or azide ions. The flexible nature of the polyamine ligand can allow for different isomeric forms, including cis and trans isomers, depending on the arrangement of the additional ligands. For example, in a complex of the type [Cr(ligand)X₂]ⁿ⁺, the two X ligands can be positioned either adjacent to each other (cis) or opposite to each other (trans). The specific stereochemistry adopted will depend on the reaction conditions and the steric and electronic properties of the ligands involved.

The electronic spectra of chromium(III) complexes are generally interpreted using ligand field theory. The positions of the absorption bands in the UV-visible spectrum are related to the ligand field splitting parameter, Δo (or 10Dq), which is a measure of the energy difference between the t₂g and eg d-orbitals in an octahedral complex. The magnitude of Δo is influenced by the nature of the ligands surrounding the metal ion. Stronger field ligands, such as amines, cause a larger splitting, resulting in absorption bands at higher energies (shorter wavelengths).

The chelate rings formed upon coordination of this compound are a combination of five-membered (ethylenediamine) and six-membered (propylenediamine) rings. The size of the chelate ring can influence the stability and the ligand field strength of the complex. Generally, five-membered chelate rings are more stable than six-membered rings for saturated diamine ligands. The presence of both five- and six-membered rings in the coordinated this compound will result in a ligand field strength that is an average of the contributions from each ring type.

Table 2: Ligand Field Splitting Parameters (Δo) for some Cr(III) Complexes with Amine Ligands

Complex Δo (cm⁻¹) Reference
[Cr(NH₃)₆]³⁺ 21,500 acs.org
[Cr(en)₃]³⁺ 21,900 core.ac.uk

Note: 'en' is ethylenediamine and 'tn' is 1,3-propanediamine. Data for related complexes are provided to illustrate the effect of ligand structure on Δo.

Copper(II) Complexes and their Chelation Properties

This compound is known to be a high-affinity chelator for copper(II) ions. chemrxiv.org The four nitrogen donor atoms of the ligand can effectively wrap around the copper(II) center, forming a stable complex. The coordination geometry of copper(II) complexes is often distorted from a perfect octahedron due to the Jahn-Teller effect. Common geometries for copper(II) with tetradentate amine ligands include square planar and square pyramidal.

Other Relevant Metal Ions in Coordination Research

Beyond chromium(III) and copper(II), this compound and its analogues form complexes with a range of other transition metal ions, which are of interest in various areas of coordination chemistry.

Nickel(II): Nickel(II) forms a variety of complexes with polyamines, with coordination numbers of four, five, or six. The resulting geometries can be square planar, square pyramidal, or octahedral. For example, a nickel(II) complex with N,N'-bis(3-aminopropyl)-1,3-propanediamine and a trithiocyanurate ligand has been synthesized and structurally characterized, revealing a distorted octahedral geometry around the nickel ion. researchgate.net

Zinc(II): Zinc(II), having a d¹⁰ electronic configuration, typically forms colorless complexes and does not exhibit d-d electronic transitions. However, its coordination chemistry is of interest due to its biological relevance and its use in catalysis. A zinc(II) complex with N-(2-aminoethyl)-1,3-propanediamine has been synthesized and structurally characterized, showing a distorted octahedral geometry. acs.org

Cobalt(III): Cobalt(III) complexes, like those of chromium(III), are kinetically inert and adopt an octahedral geometry. The coordination chemistry of cobalt(III) with polyamines has been extensively studied. For instance, the synthesis of tris(ethylenediamine)cobalt(III) chloride is a classic experiment in inorganic chemistry that demonstrates the principles of coordination chemistry. nih.gov While specific studies on the cobalt(III) complex with this compound were not found in the initial searches, it is expected to form stable octahedral complexes.

Ligand Substitution Reactions and Kinetics of this compound Complexes

The kinetic behavior of metal complexes, including those formed with the tetradentate ligand this compound, is fundamental to understanding their reactivity, stability, and potential applications. Ligand substitution reactions involve the replacement of one ligand in a coordination sphere by another. The rates and mechanisms of these reactions are influenced by a variety of factors, including the nature of the metal ion, the entering and leaving groups, and the steric and electronic properties of the ligands already present, such as the "non-leaving" or spectator ligands. For complexes of this compound, its specific topology, which dictates the formation of a particular arrangement of chelate rings, plays a crucial role in its substitution kinetics.

Mechanisms of Aquation and Ligand Exchange in Metal Complexes

Ligand substitution reactions in transition metal complexes, including those with this compound, generally proceed through associative, dissociative, or interchange mechanisms. In an associative (A) mechanism, the entering ligand first forms a bond with the metal center, creating a higher-coordinate intermediate, which then expels the leaving group. Conversely, a dissociative (D) mechanism involves the initial breaking of the bond between the metal and the leaving group, forming a lower-coordinate intermediate that is subsequently attacked by the entering ligand. An interchange (I) mechanism is a concerted process where the entering ligand assists in the departure of the leaving group, without a discrete intermediate.

The mechanism is often supported by thermodynamic parameters derived from temperature-dependent kinetic studies. Low enthalpy of activation (ΔH‡) and large negative entropy of activation (ΔS‡) values are typically indicative of an associative mechanism, suggesting a more ordered transition state. mku.ac.ke In the context of this compound complexes, the presence of four nitrogen donor atoms creates a relatively stable coordination environment. The substitution of any remaining labile ligands (e.g., water, halides) would be influenced by the steric and electronic constraints imposed by the tetradentate ligand. For example, in related cobalt(III) complexes with similar polyamine ligands, the loss of solvent molecules from the coordination sphere occurs in successive steps, and the mechanism can switch depending on reaction conditions such as pH. rsc.org

Influence of Chelate Effect and Ring Size on Reaction Rates

The chelate effect describes the enhanced thermodynamic stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. libretexts.org This stability increase is primarily due to a favorable entropy change; the coordination of one polydentate ligand displaces multiple monodentate ligands (often solvent molecules), leading to an increase in the number of free particles in the system and thus a positive change in entropy. libretexts.org

While the chelate effect is a thermodynamic phenomenon, it has kinetic implications. A more stable complex generally exhibits slower ligand substitution rates. The structure of this compound is such that upon coordination to a metal ion in a planar or octahedral geometry, it forms two five-membered chelate rings and one six-membered chelate ring.

The size of these chelate rings significantly influences both the thermodynamic stability and the kinetic lability of the complex:

Five-membered rings: These are generally the most stable for saturated diamine ligands like ethylenediamine, as they have minimal ring strain. libretexts.org

Six-membered rings: Formed by the 1,3-propanediamine portion of the ligand, these rings are generally less stable than five-membered rings due to greater conformational flexibility and potential for steric strain. libretexts.orgresearchgate.net

Larger rings: Rings larger than six members tend to further decrease complex stability in a fairly uniform manner, regardless of the metal ion's size. rsc.org

Table 1: Comparison of Chelate Ring Size and Complex Stability

Ligand Type Chelate Ring Size(s) Formed General Stability Trend Kinetic Implication (Substitution Rate)
Ethylenediamine (en) 5-membered Very High libretexts.org Generally Slow
1,3-Propanediamine (tn) 6-membered Lower than en-complexes libretexts.org Generally Faster than en-complexes
This compound Two 5-membered, one 6-membered Intermediate; more stable than symmetrical 3,3-tri capes.gov.br Complex; depends on specific reaction
1,4,7-Triazaeptane (2,2-tri) Two 5-membered High Relatively Slow
1,5,9-Triazanonane (3,3-tri) Two 6-membered Lower than 2,2-tri capes.gov.br Relatively Fast

pH Dependence of Ligand Exchange Kinetics

The kinetics of ligand exchange reactions involving polyamine complexes are often highly dependent on pH. ias.ac.in This is because the amine groups of this compound can be protonated or deprotonated. In acidic solutions, the nitrogen atoms can be protonated, which can prevent them from coordinating to the metal center or can lead to the dissociation of an already-formed complex.

Studies on similar systems demonstrate distinct pH-dependent kinetic profiles. For example, the hydrolysis of a cobalt(III) complex with a related ligand, N,N-bis(2-aminoethyl)-1,2-ethanediamine, shows a rate law with two terms for the first substitution step: k_obs = k_1 + k'_1[OH⁻]. rsc.org

The k₁ term represents the acid-independent pathway (aquation).

The k'₁[OH⁻] term represents the base hydrolysis pathway, which is first-order in hydroxide (B78521) ion concentration.

This base-catalyzed pathway often proceeds via an Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. In this mechanism, a hydroxide ion acts as a base to deprotonate one of the coordinated amine groups, forming an amido-complex. This conjugate base is a much better electron donor, which labilizes the leaving group and facilitates its dissociation in the rate-determining step.

Experimental Techniques for Kinetic Studies (e.g., Spectrophotometry, Stopped-Flow, NMR)

The study of ligand substitution kinetics, especially for reactions that are complete within seconds or milliseconds, requires specialized techniques capable of rapid mixing and monitoring.

UV-Visible Spectrophotometry: This is one of the most common methods for monitoring the kinetics of transition metal complex reactions. inorgchemres.orgajol.info If the reactant and product complexes have different molar absorptivities at a specific wavelength, the progress of the reaction can be followed by measuring the change in absorbance over time. By working under pseudo-first-order conditions (i.e., with a large excess of the entering ligand), the observed rate constant (k_obs) can be easily determined. mku.ac.keinorgchemres.org

Stopped-Flow Technique: For reactions that are too fast to be monitored by conventional spectrophotometry (typically those with half-lives of less than a few seconds), the stopped-flow method is employed. mku.ac.kenih.gov In this technique, small volumes of reactant solutions are rapidly driven from syringes into a mixing chamber and then into an observation cell, where the flow is abruptly stopped. The subsequent reaction is monitored, often by absorbance or fluorescence detection. nih.govcore.ac.uk This allows for the study of reaction kinetics on a millisecond timescale.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining structural information and can also be used to study reaction kinetics. copernicus.org Real-time NMR can follow slow reactions by acquiring spectra at regular intervals. For faster reactions, techniques like stopped-flow NMR can be used, where reactants are mixed just before being introduced into the NMR sample tube. nih.gov By monitoring the disappearance of reactant signals and the appearance of product signals, rate constants can be determined. nih.gov Furthermore, NMR line-shape analysis and relaxation studies can provide information on exchange processes that are at equilibrium, offering insights into very fast exchange rates. nih.govrsc.org

Table 2: Summary of Kinetic Study Techniques

Technique Principle Timescale Typical Application
UV-Vis Spectrophotometry Measures change in light absorbance over time. inorgchemres.org Seconds to hours Monitoring reactions with distinct color changes; determining rate laws. ias.ac.in
Stopped-Flow Rapid mixing of reactants followed by immediate spectroscopic monitoring (absorbance, fluorescence). nih.govcore.ac.uk Milliseconds to seconds Studying fast ligand substitution and electron transfer reactions. mku.ac.ke
NMR Spectroscopy Tracks changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F) over time. copernicus.orgnih.gov Milliseconds to hours Elucidating reaction mechanisms by identifying intermediates and studying exchange dynamics. nih.gov

Applications of N,n Bis 2 Aminoethyl 1,3 Propanediamine in Advanced Materials and Catalysis

Catalytic Applications of N,N'-Bis(2-aminoethyl)-1,3-propanediamine Metal Complexes

Metal complexes incorporating this compound have been investigated for their catalytic prowess. The denticity and flexibility of this tetraamine (B13775644) ligand allow for the formation of stable complexes with a range of transition metals, which can then act as active centers for various chemical transformations.

Homogeneous Catalysis

In the realm of homogeneous catalysis, metal complexes of ligands structurally similar to this compound have demonstrated significant activity. For instance, palladium complexes with related diamine ligands have been effectively used in Mizoroki-Heck coupling reactions, a cornerstone of C-C bond formation in organic synthesis. researchgate.net While specific studies detailing the use of this compound in such reactions are not extensively documented in the reviewed literature, the fundamental coordination chemistry suggests its potential. The nitrogen donor atoms of the ligand can stabilize the metal center in various oxidation states, a key requirement for many catalytic cycles.

Furthermore, rhodium(III) complexes have been shown to catalyze the three-component amino oxygenation of 1,3-dienes, a reaction that provides access to valuable β-amino alcohols. nih.gov The coordination environment provided by multidentate amine ligands is crucial for the stereoselectivity of such transformations. Although direct application of this compound in this context is yet to be widely reported, its ability to form well-defined coordination spheres around a metal ion makes it a promising candidate for future research in homogeneous catalysis.

Heterogeneous Catalysis and Supported Systems

The immobilization of catalytically active species onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. Amines like this compound can be grafted onto porous materials, such as silica (B1680970), to create supported catalysts. While specific examples for this exact amine are limited in the available literature, the general principle is well-established. For instance, the immobilization of thiamine (B1217682) and its derivatives on silica has been shown to dramatically enhance the rate of pyruvic acid decarboxylation compared to the homogeneous system. nih.gov

The catalytic hydrogenation of N-alkylbis(cyanoethyl)amines to N-alkylbis(3-aminopropyl)amines has been successfully achieved using Raney nickel, demonstrating the utility of heterogeneous catalysts in amine synthesis. researchgate.net Moreover, thioether–NHC manganese complexes have emerged as efficient phosphine-free catalysts for the hydrogenation of alkenes and ketones at room temperature. rsc.org These examples underscore the potential of supported metal complexes with nitrogen-containing ligands, a category under which this compound falls, for a variety of hydrogenation reactions.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is fundamental to the rational design of more efficient catalysts. For acid-catalyzed aquation reactions of cobalt(III) complexes, detailed mechanistic studies have elucidated the role of protonated ligand intermediates. researchgate.net In the context of the water-gas shift reaction catalyzed by bimetallic nanoclusters, computational studies have been employed to map out the multi-step reaction mechanism on the catalyst surface. osti.gov

While specific mechanistic investigations into catalytic cycles involving this compound metal complexes are not prevalent in the current body of literature, the principles derived from studies on similar systems are applicable. The formation of transient metal-hydride species, the coordination and activation of substrates at the metal center, and the subsequent product release are all steps that would be influenced by the steric and electronic properties of the this compound ligand.

This compound in Carbon Capture Technologies

The escalating concentration of atmospheric carbon dioxide (CO₂) has spurred the development of effective carbon capture technologies. Amine-based sorbents are a promising class of materials for this purpose, and this compound, with its multiple amine groups, is a molecule of significant interest.

Integration into Amine-Appended Metal-Organic Frameworks (MOFs) for CO₂ Adsorption

Metal-Organic Frameworks (MOFs) are porous crystalline materials with exceptionally high surface areas, making them excellent candidates for gas storage and separation. The functionalization of MOFs with amine groups can significantly enhance their affinity and selectivity for CO₂. A patent has disclosed an adsorption material comprising a metal-organic framework where ligands are amine-appended, with a substituted 1,3-propanediamine being an example ligand. mdpi.com This adsorbent demonstrated a CO₂ adsorption capacity of greater than 2.50 mmol/g at 150 mbar and 40°C. mdpi.com

While direct reports on MOFs functionalized specifically with this compound are emerging, studies on similar systems provide strong evidence of their potential. For example, ethylenediamine (B42938) (ED)-decorated Al-based MOFs have shown a superior CO₂ capture performance with a significantly increased CO₂/N₂ separation factor compared to the unfunctionalized MOF. ut.ac.ir Similarly, the grafting of amines like tris(2-aminoethyl)amine (B1216632) (TREN) onto MOFs such as MIL-101(Cr) has been shown to enhance CO₂ capture capacity. nih.gov The presence of multiple amine sites within a single molecule like this compound could lead to a high density of active sites for CO₂ interaction within the MOF pores.

The table below summarizes the CO₂ uptake performance of various amine-functionalized MOFs, illustrating the potential for materials functionalized with this compound.

AdsorbentAmine FunctionalizationCO₂ Uptake (mmol/g)ConditionsReference
ED@MOF-520EthylenediamineNot specified, but high selectivity273 K ut.ac.ir
Amine-appended MOFSubstituted 1,3-propanediamine> 2.50150 mbar, 40°C mdpi.com
NICS-243,5-diamino-1,2,4-triazolate0.72 mbar, 25°C sigmaaldrich.com
Amino-impregnated ZIF-8Tetraethylenepentamine (TEPA)Enhanced capacity45°C, 1 bar researchgate.net

Adsorption Mechanisms and Selectivity for Carbon Dioxide

The mechanism of CO₂ capture in amine-functionalized materials is primarily based on the chemical reaction between the acidic CO₂ molecule and the basic amine groups. This interaction leads to the formation of carbamate (B1207046) and bicarbonate species, resulting in strong and selective binding of CO₂ even at low concentrations. researchgate.net

In anhydrous conditions, two amine groups typically react with one CO₂ molecule to form a carbamate species. In the presence of water, the mechanism can also involve the formation of bicarbonate. The multiple amine groups in this compound offer numerous sites for these reactions to occur. The structure of the amine is crucial; for instance, a diaminosilane with a propyl spacer between the amino groups showed better CO₂ adsorption capacity and stability compared to one with an ethyl spacer, attributed to the reduced likelihood of forming cyclic urea (B33335) compounds. researchgate.net

The selectivity of amine-functionalized adsorbents for CO₂ over other gases like nitrogen (N₂) is a key performance indicator. The chemical nature of the CO₂-amine interaction provides a significant advantage over the weaker physical adsorption of N₂. For instance, ethylenediamine-modified nano zeolite exhibited a CO₂/N₂ adsorption selectivity that peaked at 56.01 at 50 °C. This high selectivity is attributed to the chemical interaction between CO₂ and the amine groups, as well as steric effects within the porous structure. nih.gov

The table below presents the CO₂/N₂ selectivity for different amine-modified adsorbents.

AdsorbentAmine FunctionalizationCO₂/N₂ SelectivityTemperature (°C)Reference
ED@MOF-520Ethylenediamine500 ut.ac.ir
NICS-243,5-diamino-1,2,4-triazolateHigh25 sigmaaldrich.com
NZ-EDAEthylenediamine56.0150

Regeneration Strategies for Adsorbents

The economic viability and sustainability of adsorption processes heavily rely on the ability to regenerate and reuse the adsorbent material. For adsorbents functionalized with polyamines like this compound, which are often employed for capturing heavy metals or acidic gases like CO2, regeneration strategies are designed to reverse the binding mechanism without degrading the material. While direct studies on adsorbents made specifically with this compound are limited, the regeneration methods for analogous polyamine-based materials provide a clear indication of effective strategies.

Common regeneration techniques include thermal swing adsorption (TSA) and chemical elution.

Thermal Swing Adsorption (TSA): In this method, the spent adsorbent is heated, typically under a vacuum or with a purge gas, to provide the energy needed to break the bonds between the amine groups and the adsorbed substance. For CO2 capture using poly(ethyleneimine) (PEI) impregnated silica, regeneration temperatures are often maintained around 105-140°C. researchgate.net This temperature range is generally effective without causing significant thermal degradation or volatilization of the amine. researchgate.net Research on other adsorbents for volatile organic compounds has shown that energy-efficient thermal treatment, for instance at 80°C for 30 minutes, can achieve successful regeneration with minimal loss in adsorption efficiency. nih.gov

Chemical Elution: This strategy involves washing the adsorbent with a solution that can effectively displace the bound adsorbate. For heavy metal ions chelated by the amine groups, an acidic solution is often used. The low pH protonates the amine groups, disrupting the coordinate bonds and releasing the metal ions into the solution. The choice of acid and its concentration is critical to ensure efficient desorption without damaging the support material or the functional amine. Following elution, a basic wash is typically required to deprotonate the amine groups and restore the adsorbent's capacity for the next cycle. Studies on polyamide-amine composites for heavy metal removal have demonstrated that these materials can undergo multiple regeneration cycles without a significant decrease in performance. nih.gov

Polymeric Materials and Functionalized Surfaces

The presence of four reactive amine groups makes this compound an excellent candidate for constructing complex polymeric structures and for modifying surfaces to impart specific chemical functionalities. tcichemicals.com

Incorporation into Polymer Architectures

This compound can serve as both a chain extender and a cross-linking agent in polymerization reactions. Its two primary amines can react to form linear chains, while the two secondary amines offer sites for branching or cross-linking, leading to the formation of complex, three-dimensional polymer networks. This multi-functionality is valuable in creating polymers with tailored thermal and mechanical properties.

Key polymerization reactions involving this compound include:

Polyamide Synthesis: Through reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), it can form polyamides. The resulting polymers contain multiple amide linkages and unreacted amine groups that can serve as sites for further functionalization or as chelating centers for metal ions. kci.go.kr A related study demonstrated the synthesis of N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide) from the reaction of 1,3-diaminopropane (B46017) with isatoic anhydride. researchgate.net

Polyurea and Polyurethane Synthesis: Reaction with diisocyanates leads to the formation of polyureas. If used in conjunction with diols, it can be incorporated into polyurethane structures, enhancing their thermal stability and chemical resistance.

Epoxy Resins: It can act as a curing agent (hardener) for epoxy resins. The amine groups react with the epoxide rings, opening them to form a rigid, cross-linked thermoset polymer. The tetra-functional nature of the molecule can lead to a high cross-link density, resulting in materials with high strength and thermal stability.

Dendrimer and Hyperbranched Polymer Synthesis: It is an ideal building block for creating dendrimers and hyperbranched polymers. Stepwise reactions starting from this core molecule can generate successive generations of dendrimers with a high density of functional groups on their periphery. Polyamide-amine (PAMAM) dendrimers, for instance, are known for their exceptional performance in adsorbing pollutants. nih.gov

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer TypeCo-reactantKey FeaturePotential Application
PolyamideDicarboxylic Acid / Diacyl ChlorideForms strong amide bonds; potential for metal chelation.High-performance fibers, specialty adsorbents. kci.go.krresearchgate.net
PolyureaDiisocyanateCreates rigid, thermally stable networks.Coatings, elastomers, foams.
Epoxy ThermosetEpoxy Resin (e.g., DGEBA)Acts as a tetra-functional cross-linker for high-density networks.Adhesives, composites, electronic encapsulation.
Dendrimer/Hyperbranched PolymerAcrylates, EpoxidesForms highly branched, globular macromolecules with numerous end-groups.Drug delivery, catalysis, targeted adsorbents. nih.gov

Surface Modification for Specific Adsorption or Sensing

The potent chelating ability of this compound makes it an excellent ligand for modifying surfaces to create selective adsorbents and chemical sensors, particularly for heavy metal ions. The process typically involves covalently grafting the molecule onto a solid support, such as silica nanoparticles, activated carbon, or polymer membranes. nsf.govmdpi.com

The four nitrogen atoms can form a stable coordination complex with transition metal ions like copper (Cu²⁺), nickel (Ni²⁺), and mercury (Hg²⁺). This interaction is the basis for several applications:

Specific Adsorption: Surfaces functionalized with this amine can be used to selectively remove toxic heavy metals from wastewater. researchgate.netexlibrisgroup.com The high density of amine groups allows for a high loading capacity, and the strong chelation results in high selectivity even in complex matrices. For example, polyamine-functionalized materials have shown strong potential for removing various heavy metal ions from aqueous solutions. researchgate.net

Chemical Sensing: When a chelating ligand like this compound is combined with a signal-generating component (e.g., a fluorophore or chromophore), it can be used to create a chemical sensor. Upon binding to the target metal ion, a change in the optical properties (color or fluorescence) of the sensor occurs. For instance, sensors for Cu²⁺ often rely on the quenching of fluorescence upon the ion's coordination with nitrogen-based ligands. mdpi.comrsc.org A surface-immobilized sensor allows for the development of reusable test strips or flow-through detection systems for real-time environmental monitoring. researchgate.net

The modification process often begins with the introduction of reactive groups onto the surface (e.g., via silanization for silica) followed by the attachment of the polyamine molecule. nih.govmdpi.com The resulting functionalized material possesses a surface rich in chelating sites, ready for use in adsorption or sensing applications.

Table 2: Applications of Surfaces Functionalized with this compound or Analogous Polyamines

Substrate MaterialApplicationTarget AnalytePrinciple of Operation
Silica NanoparticlesSelective AdsorptionHeavy Metal Ions (e.g., Cu²⁺, Hg²⁺)Chelation by surface-grafted amine groups. researchgate.net
Bentonite ClayEnvironmental RemediationMercury (Hg²⁺)Adsorption via chelation with polyamine-thioether ligands. exlibrisgroup.com
Polymer MembranesWater PurificationHeavy Metal IonsFiltration combined with selective binding.
Functionalized NanoparticlesFluorescence SensingCopper (Cu²⁺)Fluorescence quenching upon metal ion coordination. rsc.org
Paper StripsColorimetric SensingCopper (Cu²⁺)Visible color change upon complex formation. researchgate.net

Biomedical and Bioinorganic Research Involving N,n Bis 2 Aminoethyl 1,3 Propanediamine

Chelation Therapy and Metal Ion Homeostasis Modulation

The structure of N,N'-Bis(2-aminoethyl)-1,3-propanediamine, a polyamine with multiple nitrogen atoms, makes it an effective chelating agent, capable of binding to metal ions. This property is central to its research applications in modulating the balance of metal ions in biological systems.

High Affinity Copper(II) Chelation

This compound is recognized as a high-affinity chelator for Copper(II) (Cu(II)) ions. alkalisci.comsigmaaldrich.comscientificlabs.com Its linear formula, H₂NCH₂CH₂NH(CH₂)₃NHCH₂CH₂NH₂, features four nitrogen atoms that can coordinate with a metal ion, forming a stable complex. sigmaaldrich.comsigmaaldrich.com This strong binding affinity is a critical attribute for its use in studies requiring the sequestration of copper. The ability to bind Cu(II) so effectively allows researchers to create models of copper deficiency to study the role of this essential metal in various biological functions. alkalisci.comscientificlabs.com

Mechanisms of Metal Ion Sequestration in Biological Systems

The sequestration of metal ions by this compound occurs through the formation of a coordination complex. The nitrogen atoms in the amine groups of the molecule act as ligands, donating lone pairs of electrons to the central copper ion to form strong coordinate bonds. This process effectively 'traps' the metal ion, rendering it biologically unavailable. In a biological context, this sequestration can disrupt the normal distribution and function of copper-dependent proteins and enzymes. The stability of the resulting complex is a key factor in its efficacy as a chelator. Research into similar chelating agents has highlighted that polydentate ligands, like the subject compound, are often used as transporters for metal ions in biological systems.

Enzymatic Inhibition and Cellular Processes

By inducing a state of cellular copper deficiency, this compound serves as a tool to investigate copper-dependent cellular activities. Its effects have been specifically documented in relation to mitochondrial enzymes, gene expression, and cancer cell lines.

Inhibition of Mitochondrial Cytochrome c Oxidase via Cellular Copper Deficiency

Research has demonstrated that this compound inhibits mitochondrial cytochrome c oxidase. alkalisci.comsigmaaldrich.comscientificlabs.com This inhibition is a direct consequence of the compound's ability to chelate copper, creating a state of cellular copper deficiency. alkalisci.comscientificlabs.com Cytochrome c oxidase, the terminal enzyme of the mitochondrial electron transport chain, requires copper as an essential cofactor for its function. nih.gov By sequestering copper, the chelator prevents the metal's incorporation into the enzyme, leading to a loss of its activity. This specific inhibitory action makes the compound a valuable chemical tool for studying the consequences of mitochondrial dysfunction in a controlled manner. nih.gov

Regulation of Gene Expression (e.g., periplasmic superoxide (B77818) dismutase of Escherichia coli) in Response to Copper

This compound has been utilized in studies to understand how bacteria regulate gene expression in response to copper availability. alkalisci.comsigmaaldrich.comscientificlabs.com Specifically, it was used to investigate the regulation of the gene that encodes the periplasmic superoxide dismutase (SodC) in Escherichia coli. alkalisci.comsigmaaldrich.comscientificlabs.com This enzyme is a Cu,Zn-superoxide dismutase that plays a role in protecting the bacterium from oxidative stress. nih.govnih.gov By using the chelator to create a copper-limited environment, researchers can study the genetic and molecular responses that E. coli employs to cope with copper scarcity and the resulting oxidative threats.

Impact on Cellular Metabolism and Proliferation (e.g., human promyelocytic leukemia cell line HL-60)

The copper-chelating properties of this compound have a significant impact on the metabolism and proliferation of certain cancer cells. alkalisci.comscientificlabs.com Studies on the human promyelocytic leukemia cell line HL-60 have shown that inducing cellular copper deficiency with this chelator leads to the inhibition of mitochondrial cytochrome c oxidase, a critical enzyme for cellular respiration and energy production. alkalisci.comsigmaaldrich.comscientificlabs.com The HL-60 cell line is a well-established model for studying myeloid differentiation and leukemia biology. nih.govfrontiersin.org The disruption of this key metabolic enzyme can, in turn, affect cell proliferation and induce cellular responses like apoptosis, making the compound a subject of interest in cancer research. nih.gov

Interactive Data Table: Research Applications

Research AreaTarget System/MoleculeObserved Effect of this compoundReference
Metal ChelationCopper(II) IonsHigh-affinity binding and sequestration alkalisci.comsigmaaldrich.comscientificlabs.com
EnzymologyMitochondrial Cytochrome c OxidaseInhibition due to induced copper deficiency alkalisci.comsigmaaldrich.comscientificlabs.com
Gene RegulationE. coli Periplasmic Superoxide DismutaseUsed to study gene regulation in response to copper levels alkalisci.comsigmaaldrich.comscientificlabs.com
Cell BiologyHL-60 Leukemia CellsInduces cellular copper deficiency, impacting metabolism alkalisci.comsigmaaldrich.comscientificlabs.com

Theoretical and Computational Studies in Biological Systems

Theoretical and computational approaches are instrumental in elucidating the behavior of molecules in biological environments, predicting their interactions with macromolecules, and guiding the design of new therapeutic agents. For this compound, such studies would be invaluable in understanding its function as a high-affinity Cu(II) chelator and its role in processes like the inhibition of mitochondrial cytochrome c oxidase. sigmaaldrich.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a detailed view of the dynamic interactions between the ligand and its biological target.

While studies on related polyamine derivatives and their metal complexes have utilized these techniques to explore interactions with biological targets like DNA and proteins, specific and detailed molecular docking and MD simulation studies for this compound are not readily found in the reviewed literature. Research on similar but distinct ligands, such as N-(2-Aminoethyl)-1,3-propanediamine (AEPD), has shown the utility of these methods in characterizing the binding of their metal complexes to biological macromolecules. However, direct extrapolations of these findings to this compound are not scientifically rigorous without specific computational models for the compound itself.

The absence of published research in this area means that detailed insights into the binding modes, interaction energies, and conformational changes of this compound with specific biological receptors remain largely speculative.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug development.

The development of QSAR models for polyamine analogues has been an active area of research, with studies focusing on their anticancer and other therapeutic properties. These studies typically involve a series of related compounds to derive a statistically significant correlation. However, specific QSAR studies that include this compound within their dataset and provide detailed analysis of its contribution to the model are scarce. Consequently, there is a lack of predictive models that can quantitatively describe how modifications to the this compound structure would affect its biological activity.

Without dedicated QSAR studies, the rational design of more potent or selective derivatives of this compound is significantly hampered.

Advanced Research Methodologies and Future Directions

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricacies of polyamines like N,N'-Bis(2-aminoethyl)-1,3-propanediamine at the atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For this compound, DFT calculations can elucidate key properties such as charge distribution, molecular orbital energies (HOMO/LUMO), and the prediction of spectroscopic characteristics.

Recent studies on similar polyamines have demonstrated the utility of DFT. For instance, computational chemistry methods, including DFT, have been employed to determine the protonation order of unsymmetrical amines, a crucial factor in understanding their behavior in solution. researchgate.net By calculating the energetic favorability of protonation at different nitrogen sites, researchers can predict how the molecule will interact with its environment. A study on a related aromatic molecule used DFT to calculate vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts, showing good agreement with experimental data. psychosocial.com This approach allows for the detailed assignment of spectral features and a deeper understanding of the molecule's electronic properties.

Table 1: Representative Applications of DFT in Amine Research

Research Area Insights Gained from DFT Related Compounds
Protonation Mechanism Determination of the sequential protonation of amine groups. researchgate.net 3-(Diethylamino) propylamine, 1,3-Diaminopentane researchgate.net
Spectral Analysis Calculation of FT-IR, Raman, UV/Vis, and NMR spectra. psychosocial.com N, N-bis (2-Hydroxybenzalidene-1, 3-Diamino-2-Propanol) psychosocial.com

| Reactivity Prediction | Analysis of HOMO-LUMO gaps to understand chemical reactivity and kinetic stability. | General Polyamines |

Molecular Mechanics and Dynamics for Conformational Analysis

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound. Due to its multiple rotatable bonds, this polyamine can adopt a vast number of conformations, which influences its ability to bind to biological targets or metal ions.

MD simulations can track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. This is particularly important for understanding interactions with macromolecules. For example, MD simulations have been used to study the sequence-specific binding of polyamines like spermidine (B129725) to DNA, revealing that they tend to localize in the minor or major grooves depending on the nucleotide sequence. bohrium.com These simulations show how polyamines can neutralize the negatively charged phosphate (B84403) backbone and even form cross-links between DNA strands. bohrium.com Such insights are crucial for understanding the biological roles of polyamines in DNA stabilization and gene regulation. bohrium.com

In-situ and Operando Spectroscopy for Reaction Monitoring

In-situ (in the original place) and operando (while in operation) spectroscopic techniques allow researchers to monitor chemical reactions in real-time without disturbing the system. These methods provide valuable kinetic and mechanistic data that are lost in traditional pre- and post-reaction analysis.

For reactions involving this compound, techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be particularly insightful. A case study on polyimide synthesis demonstrated how a combination of in-situ IR and Raman spectroscopy could follow the two-step reaction between a diamine and a dianhydride. nih.govresearchgate.net The techniques allowed for the rapid detection of the poly(amide acid) intermediate and the subsequent formation of the imide ring. nih.govresearchgate.net Interestingly, the two spectroscopic methods provided complementary information, with Raman spectroscopy revealing a long-lived intermediate that was less apparent in the IR data. nih.govresearchgate.net This highlights the power of using multiple in-situ probes to gain a complete picture of a reaction mechanism. youtube.com Another relevant application is the use of in-situ derivatization coupled with mass spectrometry to detect polyamines in biological samples like saliva. nih.gov

Novel Synthetic Strategies for this compound and its Analogues

The development of efficient and scalable synthetic routes is crucial for the availability of this compound for research and industrial applications. One patented method describes a synthesis pathway that utilizes specific intermediate compounds to produce the target molecule, which can then be used in the synthesis of more complex cyclic derivatives. google.comwipo.int

Furthermore, research into polyamine metabolism has spurred the creation of a wide array of polyamine analogues to probe biological functions and for therapeutic purposes. nih.gov These synthetic strategies involve creating symmetrically or unsymmetrically substituted bis(alkyl)polyamines, as well as conformationally restricted cyclic analogues. nih.gov These efforts provide a playbook for the future development of novel derivatives of this compound with tailored properties.

Interdisciplinary Research Opportunities

The unique structure of this compound, with its multiple amine groups, makes it a versatile molecule with applications across various scientific fields.

Biochemistry and Medicine: Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. nih.govresearchgate.net Analogues of polyamines are being investigated as anticancer agents. nih.gov this compound has been used as a high-affinity copper chelator to study its effects on mitochondrial enzymes and induce cell death in human promyelocytic leukemia cells. sigmaaldrich.comsigmaaldrich.com This opens avenues for research into its potential as a modulator of metal-dependent biological processes.

Plant Science: In plants, polyamines are involved in growth, development, and responses to environmental stress. nih.govmdpi.com Research has shown that manipulating polyamine metabolism can improve tolerance to abiotic stresses like salinity and metal toxicity. nih.govmdpi.com This suggests opportunities for exploring the use of this compound and its analogues in agriculture to enhance crop resilience.

Microbiology: The compound has been used to investigate the regulation of genes in Escherichia coli in response to copper, specifically the periplasmic copper-zinc superoxide (B77818) dismutase, an enzyme important for defending against oxidative stress. sigmaaldrich.com

Environmental Science: The chelation properties of polyamines are relevant for phytoremediation, where plants are used to remove pollutants from the environment. mdpi.com Polyamines can bind to metal ions, potentially aiding in their uptake and detoxification by plants. mdpi.com

Addressing Current Challenges and Emerging Trends in Research

The field of polyamine research faces several challenges that also represent significant opportunities for future investigation. A primary challenge is the complexity of polyamine homeostasis in cells, which involves intricate feedback loops in synthesis, catabolism, and transport. nih.govweizmann.ac.il This complexity has made therapeutic targeting difficult, as cells often compensate for the inhibition of one pathway. researchgate.net

Table 2: Current Research Challenges and Future Directions

Research Challenge Emerging Trend / Future Direction
Complex Biological Regulation Development of polyamine blocking therapies that combine synthesis inhibitors with transport blockers. nih.gov
Limited Therapeutic Efficacy Investigating combination therapies that target polyamine metabolism alongside other cancer-driving pathways. researchgate.net
Understanding Metabolic Rewiring Studying how the activation of polyamine catabolism creates metabolic vulnerabilities, such as increased reliance on glutamine metabolism, that can be therapeutically co-targeted. pnas.org
Sensitive and Selective Detection Advancing fluorescence-based and supramolecular sensing systems for real-time, low-cost detection of polyamines as disease biomarkers. encyclopedia.pub

| Enzymatic Regulation | Further exploration of the structure and function of key metabolic enzymes to design more specific and effective inhibitors or activators. nih.govnih.gov |

Emerging trends focus on a more holistic, systems-biology approach to understand the interplay between polyamine metabolism and other cellular networks. mdpi.com There is a growing interest in how activating polyamine catabolism, rather than just inhibiting synthesis, can create targetable vulnerabilities in cancer cells. pnas.org Furthermore, the development of sophisticated analytical methods for detecting polyamines is crucial, as they are increasingly recognized as important biomarkers for various diseases. encyclopedia.pub

Q & A

Basic: What are the common synthetic routes for N,N'-Bis(2-aminoethyl)-1,3-propanediamine in academic research?

The compound is typically synthesized via condensation reactions. For example, one method involves reacting N,N-bis(2-aminoethyl)-1,3-propanediamine with fatty acid methyl esters under reflux conditions in a solvent like ethanol or methanol. The reaction is monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm completion. Post-synthesis, purification is achieved via column chromatography or recrystallization .

Basic: How is this compound characterized structurally and functionally?

Structural characterization employs FT-IR spectroscopy to identify amine (-NH) and alkyl chain vibrations, and single-crystal X-ray diffraction to resolve the 3D molecular geometry. Functional analysis includes UV-Vis spectroscopy to study metal-chelation behavior (e.g., Cu(II) binding) and mass spectrometry for molecular weight confirmation. For example, X-ray studies of its cadmium(II) complexes reveal bridging acetate ligands and distorted octahedral coordination geometries .

Basic: What experimental precautions are critical when handling this compound?

Due to its polyamine nature, the compound is hygroscopic and reactive. Storage under inert gas (e.g., argon) and anhydrous conditions is essential. Use glove boxes or Schlenk lines for air-sensitive reactions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Toxicity data may be limited, so assume acute toxicity risks and avoid inhalation/contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.